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molecular formula C14H9N3 B8356411 6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B8356411
M. Wt: 219.24 g/mol
InChI Key: GSDAYVIPLFIEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933094B2

Procedure details

Bis-(triphenylphosphine)-palladium(II)dichloride (27 mg, 0.04 mmol) was dissolved in 1 ml of THF. 6-Bromo-pyrazolo[1,5-a]pyrimidine (150 mg, 0.76 mmol) and phenylacetylene (130 μl, 1.21 mmol) were added at room temperature. Triethylamine (310 μl, 2.3 mmol), triphenylphosphine (6 mg, 0.023 mmol) and copper(I) iodide (4 mg, 0.023 mmol) were added and the mixture was stirred for 2 hours at 65° C. The reaction mixture was cooled and extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a silica gel column and eluting with heptane:ethyl acetate 100:0→50:50. The desired compound was obtained as a yellow solid (150 mg, 90% yield), MS: m/e=220.3 (M+H+).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
4 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Bis-(triphenylphosphine)-palladium(II)dichloride
Quantity
27 mg
Type
catalyst
Reaction Step Three
Name
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[CH:9][CH:10]=2)[CH:7]=1.[C:11]1([C:17]#[CH:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[C:11]1([C:17]#[C:18][C:2]2[CH:3]=[N:4][C:5]3[N:6]([N:8]=[CH:9][CH:10]=3)[CH:7]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=NC=2N(C1)N=CC2
Name
Quantity
130 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
310 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper(I) iodide
Quantity
4 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Bis-(triphenylphosphine)-palladium(II)dichloride
Quantity
27 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with heptane:ethyl acetate 100:0→50:50

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC=1C=NC=2N(C1)N=CC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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